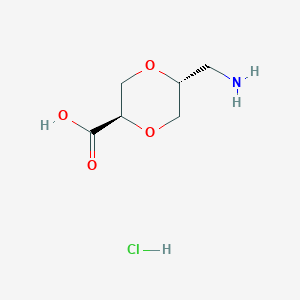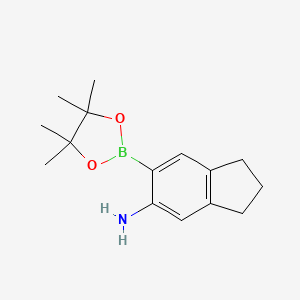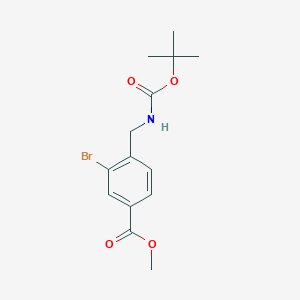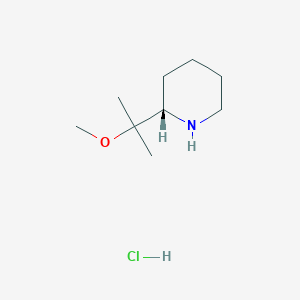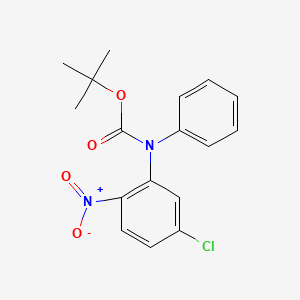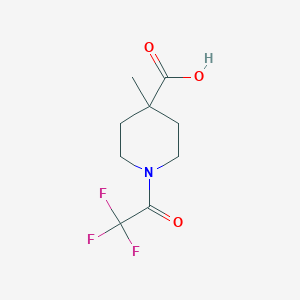
4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpiperidine with trifluoroacetic anhydride, followed by carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis. Additionally, microwave irradiation can be employed to accelerate the reaction process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with target proteins, influencing their activity. Additionally, the piperidine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Uniqueness
4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C9H12F3NO3 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c1-8(7(15)16)2-4-13(5-3-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16) |
InChI Key |
DYZICKRIBZDWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


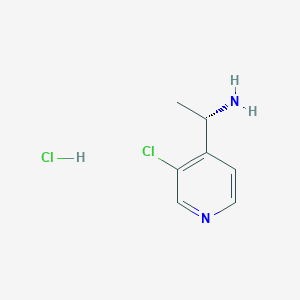
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
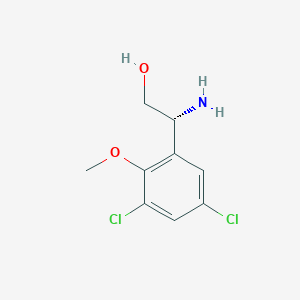
![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)
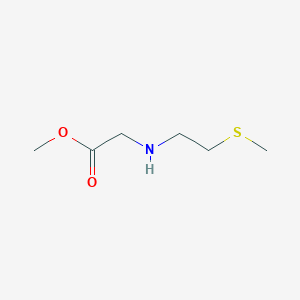
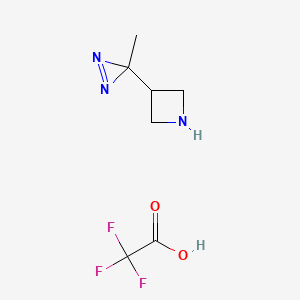
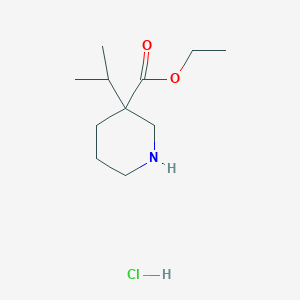

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)
